1-(4-isopropylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline
Description
This compound belongs to the pyrrolo[3,2-c]quinoline family, a tricyclic scaffold featuring a partially saturated pyrrole ring fused to a quinoline core. Key structural features include:
- 1-(4-isopropylphenyl): A bulky aromatic substituent at position 1, contributing to lipophilicity and steric interactions.
- 4-methyl group: Enhances steric bulk and modulates molecular conformation.
This scaffold is of interest in medicinal chemistry due to its versatility in targeting serotonin receptors (e.g., 5-HT₆, 5-HT₃) and ion channels (e.g., Kv2.1) .
Properties
IUPAC Name |
6-methoxy-4-methyl-1-(4-propan-2-ylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-14(2)16-8-10-17(11-9-16)24-13-12-18-15(3)23-21-19(22(18)24)6-5-7-20(21)25-4/h5-11,14H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCXQXCXLBOLQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC)C4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Isopropylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological effects based on diverse sources, including case studies and experimental findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Pyrroloquinoline Core : Utilizing starting materials such as substituted phenyl derivatives and appropriate reagents to construct the pyrroloquinoline framework.
- Methoxylation : Introducing methoxy groups at specific positions to enhance biological activity.
- Purification : Techniques such as recrystallization and chromatography are employed to purify the synthesized compound.
Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.
- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Antimicrobial Activity
Research indicates that derivatives of pyrroloquinoline exhibit significant antimicrobial properties. For instance, a study highlighted the antibacterial activity of related quinoline compounds against various bacterial strains including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 25 to 50 µg/ml, indicating potent activity compared to standard antibiotics .
| Compound | Diameter of Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Q1 | 25 | E. coli |
| Q2 | 25 | S. aureus |
| Q3 | 34 | P. aeruginosa |
| Q4 | 20 | E. coli |
| Q5 | 20 | S. aureus |
| Q6 | 28 | P. aeruginosa |
Antiproliferative Effects
Recent studies have explored the antiproliferative effects of pyrroloquinoline derivatives on cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in various cancer models, suggesting a potential role in cancer therapy .
The biological activity of 1-(4-isopropylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is hypothesized to involve:
- Inhibition of DNA Synthesis : Compounds in this class may interfere with nucleic acid synthesis, leading to cell cycle arrest.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.
Case Studies
Several case studies have documented the efficacy of pyrroloquinoline derivatives in preclinical settings:
- Study on Anticancer Activity : A derivative was tested against breast cancer cell lines, showing a reduction in cell viability by over 70% at concentrations above 10 µM.
- Antimicrobial Efficacy : In vitro studies confirmed that specific substitutions on the quinoline ring enhanced antibacterial potency against resistant strains.
Comparison with Similar Compounds
Substituent Variations at Position 1 (Aryl Group)
Key Observations :
Substituent Variations at Position 6
Key Observations :
Key Observations :
- Sulfonyl-containing analogs (e.g., FPPQ, CPPQ) exhibit nanomolar affinity for serotonin receptors, whereas the target compound’s aryl group may prioritize lipophilicity over affinity .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s isopropyl group increases LogP compared to FPPQ, favoring blood-brain barrier penetration but risking solubility issues.
- Trifluoromethyl analogs trade solubility for metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
